N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydrazide group, and a methylene bridge connecting a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, which is then reacted with an appropriate aldehyde to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the triazole ring can produce a dihydrotriazole derivative. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific proteins, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 5-amino-pyrazoles and N,N-dimethylenamino ketones . These compounds share some structural similarities and may exhibit similar reactivity and applications.
Uniqueness
What sets N’-[(E)-(2-HYDROXY-5-METHYLPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H19N5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c1-16-12-13-20(29)18(14-16)15-24-26-23(30)21-25-22(17-8-4-2-5-9-17)28(27-21)19-10-6-3-7-11-19/h2-15,29H,1H3,(H,26,30)/b24-15+ |
InChI Key |
HAZPBSZLSYHBFZ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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